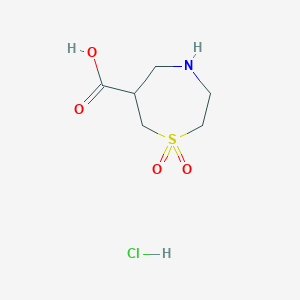
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea, also known as AZD-4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR). It was first synthesized by AstraZeneca and is currently being studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
FGFR is a transmembrane receptor tyrosine kinase that is activated by binding to fibroblast growth factors (FGFs). Upon activation, FGFR triggers a signaling cascade that leads to the activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway. These pathways play a crucial role in cell growth, differentiation, and survival.
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea works by binding to the ATP-binding site of FGFR and inhibiting its activity. This leads to the inhibition of downstream signaling pathways and the inhibition of cell growth, differentiation, and survival.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients and oxygen to cancer cells. Additionally, 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is its specificity for FGFR. It does not inhibit other receptor tyrosine kinases, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer to patients.
One limitation of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea is its potential for drug resistance. Cancer cells can develop mutations that make them resistant to 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea. Additionally, 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been shown to have limited efficacy in some types of cancer, such as pancreatic cancer.
Direcciones Futuras
For the study of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea include the development of combination therapies and biomarkers for patient selection.
Métodos De Síntesis
The synthesis of 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea involves the reaction of 2-fluoroaniline with 2-chloro-6-methylpyridine in the presence of a base to form 1-(2-fluorophenyl)-3-(6-methylpyridin-2-yl)urea. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified by column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and gastric cancer. 1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea works by binding to and inhibiting the activity of FGFR, which plays a crucial role in cell growth, differentiation, and survival.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-5-4-8-12(15-9)17-13(18)16-11-7-3-2-6-10(11)14/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMWRZDFSZSAEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoate](/img/structure/B2393464.png)
![1-butyl-3-[(4-fluorophenyl)sulfonyl]-6-methylquinolin-4(1H)-one](/img/structure/B2393468.png)

![1-(3-fluorophenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393470.png)
![4-[(4-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2393471.png)
![3-Trifluoromethyl-benzo[d]isoxazole-5-carboxylic acid methyl ester](/img/structure/B2393473.png)
![N-Methyl-N-(2-oxo-2-spiro[2H-indole-3,4'-oxane]-1-ylethyl)prop-2-enamide](/img/structure/B2393474.png)
![2-[(1R,3R,4S)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]acetic acid](/img/structure/B2393476.png)
![2-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-4-amine hydrochloride](/img/structure/B2393477.png)
![Methyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2393479.png)
![Ethyl 2-({[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2393481.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2393486.png)
